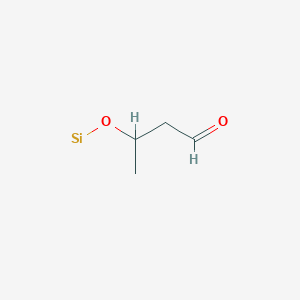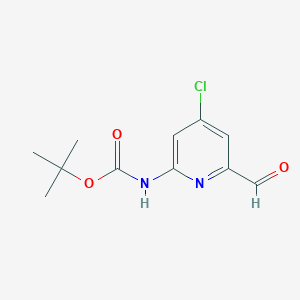![molecular formula C16H25NO B14189131 N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine CAS No. 922500-78-5](/img/structure/B14189131.png)
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine is an organic compound that belongs to the class of amines. This compound features a complex structure with a dimethylamino group attached to a butan-1-amine backbone, which is further substituted with a phenyl ring bearing a 3-methyloxetane moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine typically involves multi-step organic reactions One common approach is to start with the preparation of the oxetane ring, followed by its attachment to the phenyl ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-methoxybenzamide: Shares the dimethylamino group but differs in the presence of a methoxy group instead of the oxetane moiety.
4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar backbone structure but with diethoxy groups instead of the oxetane and phenyl groups.
Uniqueness
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine is unique due to the presence of the 3-methyloxetane moiety attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Properties
CAS No. |
922500-78-5 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-16(12-18-13-16)15-9-7-14(8-10-15)6-4-5-11-17(2)3/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
CTIACGJEVAASBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)CCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)




![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
